Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt
Overview
Description
Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (also known as Deamino NADPH or Deaminotriphosphopyridine nucleotide, reduced form ) is a compound with the linear formula C21H25N6O18P3Na4 . It exhibits a molecular weight of 834.33 g/mol . This molecule plays a crucial role in various biological processes, including the biosynthesis of agents, chiral alcohols, fatty acids, and biopolymers. Additionally, it is essential for lipid biosynthesis, biomass formation, and cell replication .
Scientific Research Applications
Membrane-Permeant Agonist in Human T Cells :
- Nicotinamide 8-Br-hypoxanthine dinucleotide was cyclized to produce cyclic 8-Br-inosine diphosphoribose, a novel membrane-permeant agonist of Ca2+ release in human T cells (Wagner, Black, Guse, & Potter, 2003).
Role in Oxidation-Reduction Reactions :
- Nicotinamide is a component of coenzymes involved in numerous oxidation-reduction reactions in biological systems (Otte, Borelli, & Korting, 2005).
Cofactor in Enzymatic Reactions :
- Used as a cofactor in the enzymatic determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor activity (Xiao, 2009).
Study of Dehydrogenase Activity in Yeast :
- The reduction of yeast glutathione reductase by reduced nicotinamide hypoxanthine dinucleotide phosphate has been examined, important for understanding enzymatic reactions (Huber & Brandt, 1985).
Investigation of NAD Synthesis Inhibition :
- Utilized in studies to characterize the inhibition of NAD synthesis by certain nicotinamide adenine dinucleotide analogues (Wang, Liu, Sun, Liu, Yu, & Zhao, 2019).
Synthesis of Analogs for Cellular Signal Transduction :
- Involved in synthesizing analogues of cyclic adenosine diphosphate ribose, significant in cellular signal transduction (Wagner, Riley, Rosenberg, Taylor, Guse, & Potter, 2003).
Development of Biomimetic Cofactors :
- Contributed to the development of biomimetic cofactors, mimicking the structure and function of natural nicotinamide cofactors (Zachos, Nowak, & Sieber, 2019).
Electrochemical Studies :
- Used in studies on the indirect electrochemical reduction of nicotinamide coenzymes (Vuorilehto, Lütz, & Wandrey, 2004).
Properties
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATYJGGOIVQJOT-ITGWJZMWSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N6Na4O18P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42934-87-2 | |
Record name | Nicotinamide hypoxanthine dinucleotidephosphate, reducedform tetrasodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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